(2-Cyano-5-methoxyphenyl)acetic acid
Description
(2-Cyano-5-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a phenyl ring with a cyano (-CN) group at the ortho (2nd) position and a methoxy (-OCH₃) group at the para (5th) position relative to the acetic acid side chain.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(2-cyano-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-9-3-2-7(6-11)8(4-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
MMRJNNMDBMNCBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Phenyl backbone : Provides a planar aromatic system.
- Substituents: 2-Cyano: Enhances electrophilicity and may participate in hydrogen bonding. 5-Methoxy: Increases solubility in polar solvents and modulates electronic effects.
- Acetic acid side chain : Introduces acidity (pKa ~2–4) and enables salt formation or esterification.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with (2-Cyano-5-methoxyphenyl)acetic acid, enabling comparisons of substituent effects and applications:
Key Comparative Insights
Electronic Effects: The 2-cyano group in the target compound increases acidity compared to 2-hydroxy (as in benzilic acid) or methoxy substituents due to its strong electron-withdrawing nature. Fluorine in (2,4-Difluoro-5-methylphenyl)acetic acid enhances metabolic stability and lipophilicity, whereas methoxy improves solubility .
Synthetic Utility: The target compound’s cyano group can undergo hydrolysis to carboxylic acids or serve as a nitrile precursor in heterocycle synthesis. Acetyl and ester derivatives (e.g., Methyl 2-phenylacetoacetate) are more reactive in nucleophilic acyl substitutions .
Biological Relevance: Diphenylacetic acid derivatives (e.g., benzilic acid) are associated with anticholinergic activity, while fluorinated analogs exhibit enhanced bioavailability and target binding .
Research Findings and Computational Insights
- Density Functional Theory (DFT) : Studies on similar compounds (e.g., benzilic acid) highlight the role of exact exchange in predicting thermochemical properties, which could guide synthetic optimization of the target compound .
- Correlation Energy Models : The Colle-Salvetti formula has been applied to phenylacetic acid derivatives to predict electron correlation effects, aiding in understanding substituent impacts on stability .
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